Product packaging for Azinomycin B(Cat. No.:CAS No. 106486-76-4)

Azinomycin B

Katalognummer: B012355
CAS-Nummer: 106486-76-4
Molekulargewicht: 623.6 g/mol
InChI-Schlüssel: QIKVYJOCQXXRSJ-PKDLRSQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces species. This complex natural product possesses a unique molecular architecture, incorporating both an epoxide and an aziridine ring, which function as electrophilic centers enabling its primary mechanism of action: the formation of interstrand cross-links (ISCs) in duplex DNA. Its research value is particularly high in the fields of oncology, pharmacology, and chemical biology for studying DNA damage and repair mechanisms. Mechanism of Action: this compound binds within the major groove of DNA and forms covalent interstrand cross-links between purine bases on opposite strands. Studies have demonstrated that this alkylation occurs with distinct sequence selectivity, primarily at 5'-GNT and 5'-GNC sequences, involving the N-7 positions of guanine and adenine residues. The initial alkylation step is kinetically controlled and targets guanine, followed by a thermodynamically controlled second alkylation that completes the cross-link. Research Applications and Value: • Antitumor Research: Demonstrates significant efficacy against various experimental tumor models, including P388 leukemia, B-16 melanoma, and Ehrlich carcinoma. • DNA Interaction Studies: Serves as a critical tool for probing DNA structure, the kinetics of cross-link formation, and the cellular response to specific types of DNA damage. • Cellular Mechanism Studies: In vivo studies, such as in yeast models, show that this compound treatment induces a robust DNA damage response and can cause cell cycle arrest in S phase. • Biomolecular Tool: Its defined sequence selectivity makes it a valuable agent for studying the structural and functional consequences of site-specific DNA cross-linking. Product Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O11 B012355 Azinomycin B CAS No. 106486-76-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

106486-76-4

Molekularformel

C31H33N3O11

Molekulargewicht

623.6 g/mol

IUPAC-Name

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1

InChI-Schlüssel

QIKVYJOCQXXRSJ-PKDLRSQSSA-N

SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC

Isomerische SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC

Kanonische SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC

Synonyme

azinomycin B

Herkunft des Produkts

United States

Mechanistic Elucidation of Azinomycin B Bioactivity

DNA Interaction and Modification by Azinomycin B

This compound's interaction with DNA is characterized by covalent binding, which leads to significant structural damage to the DNA double helix. This interaction is crucial for its antitumor activity.

Formation of Interstrand Cross-links (ICLs) within Duplex DNA

This compound is a bifunctional alkylating agent that forms covalent interstrand cross-links (ICLs) in duplex DNA. wikipedia.orgnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.govgrantome.comebi.ac.ukmdpi.com These ICLs are covalent tethers between the two strands of the DNA double helix, effectively blocking strand separation. oup.comnih.gov The formation of ICLs is considered the primary mechanism by which this compound exerts its lethal effects on cells. core.ac.uk Studies have shown that this compound induces interstrand cross-links without requiring prior activation. core.ac.ukresearchgate.net The highest levels of crosslinked product are attained with specific DNA recognition sequences, such as 5′-d(GGC$CCG)-3′. core.ac.uk

DNA Binding Region: Major Groove Interaction

This compound binds within the major groove of DNA. nih.govcore.ac.uknih.govgrantome.comebi.ac.ukresearchgate.netCurrent time information in Chennai, IN.nih.gov This major groove interaction is a key aspect of its DNA binding profile. The naphthoate moiety, along with other functional groups in the this compound structure, may influence the efficiency of ICL formation and contribute to its interaction with the major groove. nih.gov While some studies initially pointed towards intercalation by the naphthoate group, more recent research, including computational and experimental studies on azinomycin derivatives, suggests a non-intercalative binding mode for this group, with the tether moiety potentially occupying the major groove. acs.orgnih.govmorressier.comrsc.org

Electrophilic Attack Mechanisms and Reactive Moieties

This compound possesses two primary electrophilic functional groups responsible for its covalent interaction with DNA: an aziridine (B145994) ring and an epoxide moiety. nih.govnih.govgrantome.comebi.ac.ukCurrent time information in Chennai, IN.psu.eduresearchgate.netacs.org These reactive groups undergo electrophilic attack on nucleophilic sites within the DNA, leading to the formation of covalent adducts and ultimately ICLs. mdpi.comresearchgate.netresearchgate.net

The aziridine moiety is one of the key electrophilic centers in this compound. nih.govebi.ac.ukCurrent time information in Chennai, IN.psu.eduacs.org It plays a crucial role in the DNA alkylation process. Studies suggest that the formation of the monoalkylated product often occurs first through the reaction with the aziridine, followed by crosslinking involving the epoxide. core.ac.ukpsu.edu The aziridine ring opening is a significant step in the DNA alkylation by this compound. rsc.org

The epoxide moiety is the other primary electrophilic functional group in this compound responsible for ICL formation. nih.govnih.govebi.ac.ukCurrent time information in Chennai, IN.psu.eduacs.orgnih.gov Like the aziridine, the epoxide undergoes nucleophilic attack by DNA bases. nih.gov Analogues of this compound containing an intact epoxide group but lacking the aziridine residue have been shown to retain significant biological activity and efficiently alkylate guanosine (B1672433) residues in duplex DNA. nih.gov This suggests that the epoxide is also a potent alkylating agent and contributes significantly to the cytotoxicity of this compound. researchgate.net

Covalent ICLs formed by this compound arise from the nucleophilic opening of the aziridine at C10 and the epoxide at C21. nih.govcore.ac.uknih.govresearchgate.net These electrophilic carbons are attacked by the N7 position of purine (B94841) residues (guanine and adenine) located on the two opposing DNA strands. nih.govnih.govgrantome.commdpi.comresearchgate.netCurrent time information in Chennai, IN.acs.orgencyclopedia.pub this compound shows a strong propensity to alkylate guanine (B1146940) nucleosides at the N7 position in the major groove of DNA. nih.gov While the N7 of guanine is a primary target, the N7 of adenine (B156593) can also be attacked by the aziridine, leading to ICL formation. mdpi.comencyclopedia.pub The specific orientation of this compound within the DNA major groove facilitates the tandem electrophilic attacks of C10 and C21 on the N7 atoms of suitably positioned purine bases, resulting in the characteristic interstrand cross-links. oup.comnih.gov

Role of Epoxide Moiety

Regioselectivity and Sequence Selectivity of DNA Cross-linking

This compound interacts covalently with duplex DNA within the major groove, leading to the formation of interstrand cross-links. This interaction exhibits both regioselectivity and sequence selectivity. The compound primarily targets the N7 positions of suitably disposed purine bases within the DNA sequence. Guanine residues are reported to be more reactive towards alkylation by this compound wikipedia.orgnih.gov.

Studies have revealed a strong preference for specific DNA sequences. This compound is known to induce interstrand cross-links at 5'-GNC or 5'-GNT sequence contexts, where Pu represents a purine (Adenine or Guanine) and N represents any nucleotide nih.govwikipedia.orgfishersci.nl. The covalent cross-links are formed via electrophilic attack by the C10 and C21 carbons of the this compound molecule onto the N7 positions of the purine bases on opposing DNA strands nih.govfishersci.nlfishersci.cawikipedia.org.

The regioselectivity and sequence selectivity are influenced by the local DNA structure and the chemical properties of the bases. Steric effects, such as those posed by the C5-methyl group of thymine, have been identified as playing a role in the reactivity towards certain sequences fishersci.cafishersci.nlfishersci.se.

Contribution of the Naphthoate Moiety to DNA Interaction and Selectivity

The naphthoate moiety, a structural component of this compound, contributes to the molecule's interaction with DNA and influences its sequence selectivity. This part of the molecule is proposed to enhance the affinity for sequence-selective binding through noncovalent interactions with the DNA duplex wikipedia.org.

While early investigations suggested an intercalative binding mode for naphthoate-containing fragments fishersci.nlfishersci.ca, subsequent studies, including those using techniques like viscometry, fluorescence contact energy transfer, and DNA unwinding assays, have indicated a non-intercalative binding mode for the naphthoate group itself in the context of the intact this compound molecule wikipedia.orgfishersci.nlfishersci.se. Despite not intercalating, the naphthoate moiety, along with other functional groups, is believed to influence the efficiency of ICL formation nih.gov. It may play a role in positioning the reactive electrophilic centers (C10 and C21) within the major groove to facilitate the cross-linking reaction with the target purine bases fishersci.ca.

Cellular Responses to this compound-Induced DNA Damage

Exposure of cells to this compound triggers a cascade of cellular responses aimed at detecting, signaling, and repairing the induced DNA damage. These responses are crucial for cell survival and maintaining genomic integrity.

Induction of DNA Damage Response Pathways

This compound, as a DNA cross-linking agent, elicits a robust DNA damage response in exposed cells wikipedia.orgnih.gov. Interstrand cross-links are particularly challenging lesions for the cellular repair machinery and are known to activate complex DNA damage response pathways. While the specific pathways activated by this compound are not detailed in the provided snippets, ICLs are generally processed by mechanisms involving Nucleotide Excision Repair (NER) and Homologous Recombination (HR) in bacteria wikipedia.orgfishersci.ca. In eukaryotic cells, ICL repair is often coupled to DNA replication and can involve pathways such as the Fanconi anemia pathway wikipedia.org. Microorganisms that produce this compound, such as Streptomyces sahachiroi, possess specialized self-protection mechanisms, including DNA glycosylases like AlkZ and endonucleases like AziN, which are involved in the repair of this compound-induced DNA damage nih.govfishersci.nlfishersci.caciteab.comsigmaaldrich.comnih.gov.

Transcriptional Profiling in Response to this compound (e.g., Yeast Transcriptome Analysis)

Transcriptional profiling studies, particularly in model organisms like Saccharomyces cerevisiae (yeast), have provided insights into the cellular response to this compound at the gene expression level. Experiments using oligonucleotide microarrays have examined the effects of the drug across the yeast transcriptome wikipedia.orgnih.govfishersci.cafishersci.carnceus.com.

These studies have demonstrated significant alterations in gene expression patterns consistent with a robust DNA damage response wikipedia.orgnih.gov. Genes involved in various cellular processes are affected, including those related to DNA damage and repair, DNA synthesis, and the cell cycle wikipedia.org. The transcriptional changes observed support the role of this compound as a covalent DNA modifying agent nih.gov.

The primary transcriptional response in yeast treated with DNA-damaging agents like this compound often includes genes associated with oxidative damage and stress, cell-wall maintenance, and DNA damage repair fishersci.ca.

Cell Cycle Perturbations (e.g., S Phase Shift)

This compound treatment is known to induce perturbations in the cell cycle. Studies utilizing flow cytometry in yeast cells exposed to this compound have demonstrated a phenotypic S phase shift wikipedia.orgnih.gov. This observation is consistent with the known mechanism of this compound as a DNA cross-linking agent, as ICLs are potent blocks to DNA replication, which occurs during the S phase of the cell cycle nih.govfishersci.nlfishersci.canih.gov. Transcriptional profiling results in yeast also suggest a G1/S phase shift, further supporting the impact of this compound on cell cycle progression at the transition into or during DNA replication wikipedia.org.

Subcellular Localization Studies (e.g., Nuclear Region)

Research utilizing fluorescence imaging techniques has provided insights into the cellular distribution of this compound. Studies conducted in yeast cells have revealed that this compound localizes within the nuclear region nih.gov. This observed nuclear localization is consistent with its established mechanism of action, which involves direct interaction with DNA, the majority of which is located within the nucleus of eukaryotic cells. The accumulation of this compound in the nucleus facilitates its ability to form DNA interstrand crosslinks, thereby exerting its genotoxic effects and triggering a DNA damage response nih.gov.

Potential Modulation of DNA Topoisomerase Activity

This compound's mechanism of action primarily involves the formation of DNA interstrand crosslinks wikipedia.orgnih.gov. While its main mode of action is distinct from that of topoisomerase inhibitors, some research has explored potential indirect effects or interactions with topoisomerase activity, given that topoisomerases are critical enzymes involved in managing DNA topology during processes like replication and transcription, which are directly impacted by this compound-induced crosslinks ontosight.ai.

Studies on the self-resistance mechanisms in Streptomyces sahachiroi, the producer organism, have identified proteins involved in DNA repair pathways that address this compound-induced damage nih.govnih.govmdpi.com. These repair mechanisms, such as the action of DNA glycosylases and endonucleases, are crucial for the producer organism's survival against its own toxic metabolite nih.govnih.govmdpi.combiorxiv.org. While these studies highlight DNA repair, which is often linked to the cellular response to topoisomerase-mediated damage, direct evidence of this compound modulating topoisomerase activity as a primary mechanism of cytotoxicity is less extensively documented compared to its DNA crosslinking ability.

Some broader discussions on DNA-targeting molecules in oncology mention topoisomerase inhibition as a mechanism, and this compound is categorized as a DNA-damaging agent rsc.orgmdpi.com. However, the core scientific literature specifically on this compound emphasizes DNA alkylation and crosslinking as its principal mode of action, rather than direct topoisomerase modulation wikipedia.orgnih.govresearchgate.net. The DNA damage induced by this compound can indirectly impact processes regulated by topoisomerases, leading to replication arrest and cell death, which are phenotypes that can also be observed with topoisomerase inhibitors ontosight.ai.

Further detailed research would be required to definitively establish and characterize any direct modulation of DNA topoisomerase activity by this compound, beyond the well-established mechanism of DNA interstrand crosslink formation.

Biosynthetic Pathways and Enzymology of Azinomycin B

Identification and Characterization of the Azinomycin Biosynthetic Gene Cluster (azi cluster)

The gene cluster responsible for Azinomycin B biosynthesis, known as the azi cluster, has been cloned and sequenced from Streptomyces sahachiroi. researchgate.netsigmaaldrich.comwikiwand.com Analysis of the azi cluster revealed the presence of genes encoding an iterative type I polyketide synthase (PKS), five nonribosomal peptide synthetases (NRPSs), and a variety of enzymes involved in the biosynthesis of unusual building blocks and tailoring steps. researchgate.netsigmaaldrich.com The identification and characterization of this cluster have provided significant insights into the enzymatic machinery behind this compound production. researchgate.netsigmaaldrich.com Studies involving genetic manipulation, such as in-frame deletions and complementation experiments, have confirmed the essentiality of certain genes within the azi cluster for this compound biosynthesis. oup.com

Precursor Incorporation and Building Block Assembly

The assembly of the this compound skeleton involves the incorporation of several distinct building blocks, a process mediated by both PKS and NRPS systems. researchgate.netresearchgate.net

Polyketide Synthase (PKS) Involvement in Naphthoate Biosynthesis

The 3-methoxy-5-methyl-naphthoate (NPA) moiety of this compound has a polyketide origin. psu.eduoup.comoup.com An iterative type I PKS, encoded by the aziB gene within the azi cluster, is responsible for the biosynthesis of 5-methyl-NPA. researchgate.netsigmaaldrich.compsu.eduoup.comnih.gov AziB catalyzes the assembly of a linear hexaketide from one molecule of acetyl-CoA and five molecules of malonyl-CoA through successive decarboxylative condensations. psu.eduoup.com Unlike typical modular PKSs, iterative type I PKSs in bacteria function in an iterative manner for the synthesis of aromatic compounds. researchgate.netoup.com

Nonribosomal Peptide Synthetase (NRPS) System in Skeleton Assembly

The peptide portion of this compound is assembled by a system of five modular NRPSs, encoded by the genes aziA1 to aziA5. researchgate.netresearchgate.net These NRPSs constitute an atypical assembly line that programs the sequential incorporation of amino acid-derived building blocks and carboxylic acids. researchgate.netoup.com AziA1, a bifunctional enzyme containing acyl-CoA ligase (AL) and peptidyl carrier protein (PCP) domains, is believed to be responsible for activating the 3-methoxy-5-methyl-NPA starter unit. researchgate.netresearchgate.netpsu.edu The NRPS system then sequentially condenses the building blocks to form the this compound skeleton. researchgate.net

Origin of Key Structural Moieties (e.g., 3-methoxy-5-methyl-NPA, aziridino[1,2a]pyrrolidinyl amino acid, α-ketoisovaleric acid)

The 3-methoxy-5-methyl-NPA moiety is derived from the PKS-mediated synthesis of 5-methyl-NPA followed by post-modifications. researchgate.netsigmaaldrich.compsu.eduoup.com These modifications involve hydroxylation at the C3 position by a P450 hydroxylase (AziB1) and subsequent O-methylation by a SAM-dependent O-methyltransferase (AziB2). psu.eduoup.com Both AziB1 and AziB2 act on the free naphthoic acid. psu.edu

The aziridino[1,2a]pyrrolidinyl amino acid moiety is a particularly intriguing structural feature. Its formation involves the activity of NRPS AziA4, which is thought to incorporate a cryptic extender unit essential for the construction of this azabicyclic skeleton. oup.comoup.com While the precise details of its biosynthesis are still being elucidated, it is known to be a complex process involving multiple enzymatic steps. core.ac.ukacs.org

α-ketoisovaleric acid is another building block incorporated into the this compound structure. researchgate.net The NRPS AziA3, containing A, KR, and T domains, is involved in the incorporation of a Val-derived α-ketoisovaleric acid and the subsequent on-line reduction of its α-keto group. oup.comoup.com

Enzymatic Transformations and Tailoring Steps

Beyond the core PKS and NRPS assembly lines, a variety of tailoring enzymes are involved in modifying the growing polyketide-peptide chain to yield the mature this compound molecule. researchgate.netresearchgate.net These steps include acetylation, oxidations, and methylation. researchgate.net

Formation of the Azabicyclic Ring System

The formation of the unprecedented azabicyclic ring system, the aziridino[1,2a]pyrrolidine, is a complex enzymatic cascade. oup.comcore.ac.ukacs.org This ring system is crucial for the DNA cross-linking activity of this compound. nih.govoup.com While the exact enzymatic steps are not yet fully deciphered, it is known to involve at least 14 enzymatic steps and represents a significant area of ongoing research. acs.org The NRPS AziA4 is implicated in incorporating a precursor that leads to the formation of this ring system. oup.comoup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound14476972
1-Naphthoic acid6847
Azinomycin (generic, often refers to this compound)3032396

Data Tables

Based on the search results, a table summarizing the key enzymes and their proposed roles in this compound biosynthesis can be generated:

EnzymeGeneProposed Role
AziBaziBIterative type I PKS for 5-methyl-NPA biosynthesis
AziB1aziB1P450 hydroxylase, catalyzes hydroxylation of 5-methyl-NPA at C3
AziB2aziB2SAM-dependent O-methyltransferase, catalyzes methylation of 3-hydroxy-5-methyl-NPA
AziA1aziA1NRPS (AL-PCP domains), activates 3-methoxy-5-methyl-NPA starter unit
AziA2aziA2NRPS (C-T-C domains), likely initiates skeleton assembly
AziA3aziA3NRPS (A-KR-T domains), incorporates Val-derived α-ketoisovaleric acid and reduces α-keto group
AziA4aziA4NRPS (C-A-T domains), incorporates cryptic extender unit for azabicyclic ring system
AziA5aziA5NRPS (C-A-T-RE domains), incorporates Thr and may be involved in aldehyde release
AziGaziGThioesterase, assists AziB in releasing 5-methyl-NPA
AziD1aziD1O-acyltransferase, potentially responsible for acetylation at C13
AziU3aziU3Essential for this compound biosynthesis, function requires further study
Characterization of Key Enzymes (e.g., AziU3/U2)

The enzymes AziU3 and AziU2 have been identified as crucial for this compound biosynthesis, specifically in the formation of the aziridine (B145994) ring. oup.comnih.govproteopedia.orgkek.jpacs.orgrcsb.org Genetic manipulation studies involving aziU3 have shown it to be essential for this compound production. oup.com Overexpression of aziU3 has been observed to significantly improve this compound yields in Streptomyces sahachiroi. oup.com While AziU3 contains a conserved domain, its precise enzymatic function in azinomycin biosynthesis requires further biochemical investigation. oup.com AziU2 and AziU3 function together as a complex in this process. proteopedia.orgkek.jpacs.orgrcsb.org

Structural Biology of Aziridine-Forming Enzymes

Structural analysis of the AziU3/U2 complex has provided critical insights into the molecular basis of aziridine formation. Crystallization studies of the AziU3/U2 complex revealed a novel protein fold. nih.govproteopedia.orgkek.jpacs.orgrcsb.org The structure of AziU2/U3 in complex with its substrate has been determined at high resolution (1.8 Å and 1.75 Å). kek.jpacs.orgrcsb.org This structural information, combined with activity assays using enzyme variants, has supported the proposed catalytic mechanism involving the precise positioning of the substrate for sulfate (B86663) elimination and aziridine ring closure. nih.govproteopedia.orgkek.jpacs.orgrcsb.org

Formation of the Epoxide Moiety

The epoxide moiety is another key electrophilic center in this compound, contributing significantly to its DNA alkylating activity. oup.comrsc.org The biosynthesis of this epoxide unit involves a valine-dependent pathway. nsf.govcore.ac.ukacs.orgmolaid.com

Role of Cytochrome P450 Enzymes (e.g., AziC9, CYP1A1, CYP1B1, CYP3A4)

Cytochrome P450 (CYP) enzymes are known to catalyze epoxidation reactions in the biosynthesis of various natural products. nih.govrsc.org In the context of this compound, AziC9 is a cytochrome P450 enzyme encoded within the azi gene cluster. nsf.gov While AziC9 has been identified, its specific functional characterization in this compound biosynthesis was pending as of some reports. nsf.gov However, studies on the bioactivation of an alkene precursor to the azinomycin epoxide by human cytochrome P450 enzymes have shown that CYP1A1, CYP1B1, and CYP3A4 can generate epoxidated metabolites. rsc.orgnih.gov Specifically, CYP1A1 and CYP3A4 were shown to generate the unnatural and natural-configured azinomycin epoxide diastereoisomers, respectively, while CYP1B1 produced a mixture of both. rsc.org This suggests a potential role for P450 enzymes in the formation of the epoxide moiety in this compound biosynthesis, although the specific bacterial P450(s) involved in Streptomyces sahachiroi require further investigation beyond the identification of AziC9. rsc.orgnsf.gov

Precursor Studies (e.g., Valine as Epoxide Precursor)

Feeding experiments using isotopically labeled precursors have established that valine serves as the precursor for the epoxide unit in this compound. nsf.govcore.ac.ukacs.orgmolaid.com Valine undergoes a series of transformations, including hydroxylation and dehydration, ultimately leading to the formation of 3-methyl-2-oxobutenoate. nsf.govacs.orgmolaid.com This compound has been identified as the penultimate precursor incorporated into the azinomycin epoxide. nsf.govacs.orgmolaid.com The precise timing of these transformations and the enzymes involved in the conversion of valine to the epoxide moiety are areas of ongoing research. acs.org

Methylation and Other Oxidative Modifications (e.g., 18O2 Incorporation Studies)

This compound biosynthesis involves several oxidative modifications and methylation steps. The incorporation of the 3-methoxy-5-methylnaphthoic acid (NPA) moiety, a key building block, involves hydroxylation and methylation. researchgate.netnih.govrsc.org The iterative type I PKS AziB synthesizes 5-methyl-NPA, which is then hydroxylated at the C3 position by the P450 hydroxylase AziB1 to form 3-hydroxy-5-methyl-NPA. researchgate.netnih.govrsc.org Subsequently, the O-methyltransferase AziB2 methylates the hydroxyl group to yield 3-methoxy-5-methyl-NPA. researchgate.netnih.govrsc.org This modified naphthoate is then incorporated into the azinomycin backbone by the NRPS AziA1. researchgate.netnih.govrsc.org

Studies utilizing 18O2 incorporation have provided valuable insights into the oxidative transformations occurring during this compound biosynthesis. nsf.gov These experiments revealed the incorporation of heavy oxygen atoms at specific positions in the this compound structure, including the diol that ultimately adorns the aziridino[1,2-a]pyrrolidine moiety, as well as other sites. nsf.gov The observed 13C NMR shifts congruent with 13C-18O bonds confirmed the incorporation of 18O2 at C-3′, C-19/C-21, C-12, and C-13/C-14. nsf.gov These findings provide a molecular fingerprint of the oxidative steps and impose mechanistic constraints on the biosynthetic pathway. nsf.gov

Table 1: Key Enzymes and Proposed Roles in this compound Biosynthesis

EnzymeProposed RoleRelevant Biosynthetic Step
AziU3/U2Aziridine ring formation via sulfate eliminationFormation of aziridino[1,2-a]pyrrolidine ring
AziC9Cytochrome P450 (potential epoxidase)Formation of epoxide moiety
AziBIterative Type I PKSSynthesis of 5-methyl-NPA
AziB1P450 HydroxylaseHydroxylation of 5-methyl-NPA
AziB2O-methyltransferaseMethylation of 3-hydroxy-5-methyl-NPA
AziA1NRPS (Adenylation domain)Incorporation of 3-methoxy-5-methyl-NPA
AziD1, D2, D3Tailoring enzymesPost-modifications (acetylation, oxidations)

Table 2: 18O2 Incorporation Sites in this compound

Position(s)Description
C-3′Within the aziridino[1,2-a]pyrrolidine moiety
C-19/C-21Within the diol adjacent to the aziridine ring
C-12Specific location requires further context from source
C-13/C-14Specific location requires further context from source

In Vitro Biosynthesis and Cell-Free Systems for Pathway Elucidation

In vitro biosynthesis and cell-free systems have been instrumental in dissecting the complex enzymatic steps involved in this compound production. The development of a protein cell-free system capable of supporting the complete in vitro biosynthesis of this compound was a significant step, allowing for the investigation of cofactor dependence and substrate requirements of the pathway. nih.gov These systems enable researchers to study individual enzymatic reactions in isolation or in reconstituted cascades, providing detailed insights into the catalytic mechanisms and the order of events in the biosynthetic route.

Studies utilizing cell-free systems have contributed to establishing the incorporation of specific building blocks into the this compound skeleton. Isotope-labeling experiments conducted in fermentation cultures or developed cell-free systems have confirmed that the linear skeleton of this compound is assembled from a naphthoate unit and three amino acid-derived building blocks. oup.com These experiments have helped to validate proposed intermediates and the enzymatic steps responsible for their formation.

Genetic Engineering and Pathway Manipulation for Biosynthetic Studies

Genetic engineering techniques have been applied to Streptomyces sahachiroi to manipulate the this compound biosynthetic pathway, facilitating the identification of gene functions and the exploration of potential for generating novel azinomycin derivatives. oup.compsu.edu However, genetic manipulation of S. sahachiroi has historically been hampered by low efficiency gene transfer systems. oup.comnih.gov Optimization of methods such as intergeneric conjugation and protoplast transformation has improved the efficiency of introducing foreign DNA into this strain, enabling more effective genetic studies of the azi gene cluster. oup.comnih.govpsu.edu

Diverse genetic engineering strategies have been employed, including targeted gene disruption, complementation, and overexpression, to probe the roles of specific genes within the azi cluster. psu.edutamu.edu These approaches allow for the correlation of genetic modifications with changes in this compound production and the accumulation of biosynthetic intermediates.

Gene Disruption and Complementation Studies (e.g., aziU3)

Gene disruption is a powerful technique to inactivate specific genes and observe the resulting phenotypic effects on this compound biosynthesis. In-frame deletion experiments have been crucial in demonstrating the essentiality of certain genes for this compound production. nih.govpsu.eduresearchgate.net For example, in-frame deletion and complementation experiments clearly demonstrated that the gene aziU3 is essential for this compound biosynthesis. nih.govpsu.eduresearchgate.net aziU3 shows sequence similarity only to hypothetical proteins of unknown functions in other bacterial species, highlighting the importance of functional genetic studies to determine its role. psu.edu

Complementation studies, where a functional copy of the disrupted gene is introduced back into the mutant strain, are used to confirm that the observed phenotype is indeed due to the inactivation of the targeted gene. nih.govpsu.edu Complementation of the aziU3 deletion mutant with an integrative plasmid carrying aziU3 not only restored this compound production but also led to increased yields compared to the wild-type strain. nih.govpsu.edu

Overexpression Strategies for Biosynthetic Intermediates

Overexpression of specific genes within the biosynthetic cluster can lead to increased production of the final product or the accumulation of biosynthetic intermediates, providing further insights into pathway flux and bottlenecks. psu.edu Strategies involving changing the native promoter or inserting additional copies of a gene have been used to increase gene expression levels. nih.govpsu.edu

Overexpression of aziU3, for instance, resulted in mutant strains that overproduced this compound. nih.govpsu.edu Real-time PCR has been used to verify that the increased expression of aziU3 significantly improved this compound production in these mutant strains. nih.govpsu.edu This indicates that AziU3 may play a rate-limiting role in the biosynthetic pathway.

Identification of Essential Genes for Producer Survival (e.g., orf1)

The biosynthesis of potent antibiotics like this compound necessitates mechanisms for self-resistance in the producing organism to prevent autotoxicity. nih.govnih.gov Studies of the azi gene cluster have identified genes that are essential not only for biosynthesis but also for the survival of the producer strain, Streptomyces sahachiroi. nih.govnih.gov

One such essential gene is orf1 (also referred to as azi36 or alkZ), located adjacent to the this compound gene cluster. nih.govnih.gov Orf1 belongs to the HTH_42 superfamily of conserved bacterial proteins. nih.govnih.gov Expression of orf1 in azinomycin-sensitive strains confers a protective effect against this compound. nih.govnih.gov Deletion of orf1 in a non-azinomycin-producing strain supported its essentiality for the survival of the azinomycin-producing strain, S. sahachiroi. nih.gov

Further characterization of Orf1 revealed a fascinating bifunctional role. It acts as a novel DNA binding protein that binds sequence non-specifically to native DNA but structure-specifically to this compound-adducted sites, potentially shielding target sites from drug attack. nih.govnih.govresearchgate.net Additionally, Orf1 possesses DNA glycosylase-like activity and is capable of repairing this compound-mediated DNA cross-linking by removing both adducted nitrogenous bases in the cross-link, thereby triggering the base excision repair system. nih.govnih.govresearchgate.netresearchgate.net This dual function of Orf1 in protection and repair is crucial for the producer strain's survival in the presence of the cytotoxic this compound. nih.govnih.gov

Table: Selected Genes and Their Roles in this compound Biosynthesis and Producer Survival

GeneProposed/Verified Role
aziU3Essential for this compound biosynthesis; overexpression increases production. nih.govpsu.edu
orf1Essential for producer survival; acts as a DNA binding protein and DNA glycosylase for this compound-induced DNA damage repair. nih.govnih.govresearchgate.net
AziBIterative type I PKS involved in 5-methyl-naphthoic acid synthesis. researchgate.netoup.com
AziB1P450 hydroxylase catalyzing regiospecific hydroxylation of 5-methyl-NPA. oup.compsu.edu
AziB2O-methyltransferase involved in the methylation of 3-hydroxy-5-methyl-NPA. oup.compsu.edu
AziA1NRPS module incorporating 3-methoxy-5-methyl-NPA as a starter unit. oup.compsu.edu

Synthetic Strategies and Analogue Development

Total Synthesis Approaches to Azinomycin Core Structures

While the total synthesis of Azinomycin A has been reported, the total synthesis of Azinomycin B remains a significant challenge that has not yet been fully realized. ohiolink.eduresearchgate.netresearchgate.net Early synthetic efforts focused on developing approaches to the individual fragments of the azinomycins. acs.orgacs.org A convergent synthetic approach has been proposed, involving the coupling of multiple small fragments to construct the azinomycin skeleton. nih.gov This modular strategy is considered key to the flexible synthesis of various analogues. nih.gov The introduction of the reactive aziridino[1,2-a]pyrrolidine system is typically planned as one of the final synthetic steps due to its instability. grantome.com

Development of Simplified Azinomycin Analogues and Partial Structures

Given the synthetic difficulty and instability of the natural azinomycins, the development of simplified analogues and partial structures has been crucial for investigating their mechanism of action and structure-activity relationships. ohiolink.eduresearchgate.net These studies have revealed that certain partial structures, particularly those containing the epoxide and the naphthoate moiety, retain significant cytotoxicity and DNA alkylating activity. ohiolink.eduresearchgate.netacs.org

Research has explored the synthesis of "top-half" partial structures of Azinomycin A and B, which include the naphthoic acid and epoxide fragments. acs.org Studies on these analogues have indicated the critical role of the naphthoate for effective DNA alkylation and cytotoxicity. acs.org Analogues lacking the naphthoate but possessing the epoxide were found to be inactive. acs.org

Simplified analogues bearing both the epoxide and the aziridine (B145994) have been synthesized to study their DNA cross-linking capabilities. researchgate.netresearchgate.netpolimi.it It has been demonstrated that the presence of both electrophilic centers is important for inducing interstrand cross-links in double-stranded DNA. polimi.it However, some studies with simplified analogues lacking the aziridine ring but containing the epoxide have shown comparable in vitro cytotoxicity, suggesting that the epoxide can play a significant role in antitumor activity in cells. researchgate.netresearchgate.netpolimi.it

Further analogue development has involved the synthesis of bisepoxides with rigid linkers and dimeric/trimeric derivatives of the this compound chromophore to explore enhanced DNA binding and cross-linking efficiency. researchgate.netnih.gov

Methodologies for Constructing Key Structural Features

The synthesis of this compound requires specific methodologies for the construction of its distinct structural components.

The substituted naphthalene (B1677914) ring system is a key fragment of this compound. Strategies for synthesizing substituted naphthalene rings relevant to azinomycin have been developed. grantome.com For instance, a protocol starting from 1-(2-methylphenyl)-2-propanone has been used to synthesize ethyl 3-methoxy-5-methylnaphthalene-1-carboxylate, a precursor for azinomycin chromophore derivatives. nih.gov Another approach involves the preparation of peri-substituted acyl pyrrolyl naphthalenes, although this can be challenging due to the reactivity of the pyrrole (B145914) moiety. mdpi.com The substitution pattern on the naphthalene ring, particularly the presence of the C-5' methyl and C-3' methoxy (B1213986) groups, has been shown to be important for efficient DNA interstrand cross-linking. nih.gov

The epoxide fragment is another crucial electrophilic center in this compound responsible for DNA alkylation. nih.govresearchgate.net Enantioselective approaches to synthesize this fragment have been developed. grantome.comrsc.orgrsc.orgjst.go.jpjst.go.jpresearchgate.netjst.go.jp One convenient route for the asymmetric synthesis of the this compound epoxide fragment utilizes the Sharpless asymmetric epoxidation of a secondary allylic alcohol. jst.go.jpjst.go.jp Another approach relies on a Sharpless asymmetric dihydroxylation reaction to establish the required stereochemistry of an epoxy alcohol intermediate. rsc.orgrsc.orgresearchgate.net This epoxy alcohol can then be converted to the epoxy amide fragment. rsc.orgrsc.org

The azabicyclo[3.1.0]hexane (aziridino[1,2-a]pyrrolidine) ring system is a unique and highly reactive structural feature of this compound. grantome.comohiolink.edunih.govresearchgate.netresearchgate.net Stereocontrolled synthesis of this intricate bicyclic system has been a significant area of research. grantome.comoup.comacs.orgpsu.eduacs.orgacs.org Approaches have involved the stereocontrolled elaboration of functionalized pyrrolidine-2-thiones and base-induced construction of the aziridine ring from substituted pyrrolidines. oup.com Other strategies include the introduction of a differentiated trans-diol through reactions like crotylstannane addition to a serinal derivative, which is then elaborated into the azabicyclic system. psu.eduacs.org The synthesis of aziridino[1,2-a]pyrrolidine systems related to the azinomycins has also been reported based on specific synthetic methodologies. researchgate.netacs.org

Convergent synthetic strategies are employed to assemble the complex this compound structure from smaller, pre-synthesized fragments. grantome.comnih.govacs.orgacs.orgpsu.edu This approach allows for the efficient construction of the molecule and facilitates the synthesis of analogues by varying the coupled fragments. A convergent approach can bring together multiple fragments through reactions such as ester, amide, and olefin bond formations. nih.gov The coupling of the naphthoic epoxy acid fragment with other elaborated intermediates is a key step in the synthesis of azinomycin partial structures. acs.org The final cyclization to form the aziridino[1,2-a]pyrrolidine ring system is often a late-stage step in convergent total synthesis strategies. researchgate.net

Structure Activity Relationship Sar Studies of Azinomycin B Analogues

Correlation of Structural Modifications with DNA Alkylation and Cross-linking Properties

Azinomycin B exerts its potent antitumor activity largely through the formation of covalent interstrand cross-links (ISCs) in duplex DNA. researchgate.netwikipedia.org This cross-linking occurs via the alkylation of purine (B94841) bases, specifically at the N7 positions of guanine (B1146940) and, to a lesser extent, adenine (B156593). researchgate.netwikipedia.org The molecule contains two primary electrophilic centers: an aziridine (B145994) ring and an epoxide ring, both of which can react with nucleophilic sites on DNA. researchgate.netpsu.edu

Studies have shown a strong correlation between the presence and reactivity of these electrophilic moieties and the ability of this compound analogues to alkylate and cross-link DNA. psu.edu Modifications that affect the accessibility or reactivity of the aziridine and epoxide rings can significantly impact the extent and nature of DNA adduct formation. For instance, simplified analogues lacking one or both of these groups often exhibit reduced or altered DNA alkylation profiles and diminished cross-linking efficiency compared to the parent compound. psu.edu The regioselectivity and sequence selectivity of DNA cross-link formation by this compound have been defined, highlighting the importance of specific DNA sequences for optimal interaction. nih.gov

Impact of Reactive Moieties on Biological Activity

The biological activity of this compound is intimately linked to the presence and interplay of its reactive functional groups, primarily the aziridine and epoxide moieties. psu.edunih.gov These groups serve as the electrophilic centers that react with DNA, leading to the observed cytotoxicity.

Comparative Analysis of Aziridine-Containing and Aziridine-Devoid Analogues

The aziridine residue of this compound is considered essential for the formation of interstrand DNA cross-links. nih.gov However, studies have shown that analogues containing an intact epoxide group but lacking the aziridine residue can still retain significant biological activity. nih.gov These aziridine-devoid, epoxide-containing analogues have been found to efficiently alkylate guanosine (B1672433) residues in duplex DNA, primarily through the epoxide moiety. nih.gov This suggests that while the aziridine is crucial for cross-linking, the epoxide alone can mediate DNA alkylation and contribute to cytotoxicity. The DNA-binding and alkylating properties of these epoxide-containing analogues provide insight into the mechanisms by which azinomycin forms interstrand DNA cross-links. nih.gov

Contribution of the Epoxide Moiety to Cellular Effects

The epoxide moiety in this compound plays a significant role in its cellular effects, primarily through its ability to alkylate DNA. nih.gov Even in the absence of the aziridine, the epoxide can react with nucleophilic sites on DNA, leading to the formation of monoadducts. nih.gov This DNA alkylation can trigger cellular responses, including DNA repair pathways and apoptosis. nsf.govrsc.org Studies on azinomycin epoxide analogues have demonstrated their potent biological activity and their ability to alkylate at the N7 of guanine, promoting a depurination reaction that can lead to single-strand breaks. rsc.org The bioactivation of alkene precursors to the azinomycin epoxide by cytochrome P450 enzymes has been shown to generate antiproliferative metabolites, further highlighting the importance of the epoxide in mediating cellular effects. rsc.org

Influence of Naphthoate and Amide Moieties on Activity

Beyond the electrophilic centers, other parts of the this compound molecule, such as the naphthoate and amide moieties, also influence its activity. psu.edunih.govnih.gov The naphthoate group, a 3-methoxy-5-methylnaphthalene-1-carboxylate moiety, contributes to the interaction of this compound with DNA. nih.govwikipedia.org

Detailed studies on the role of the azinomycin naphthoate using various assays suggest a non-intercalative binding mode for this group. nih.gov It is proposed that the naphthoate moiety enhances the affinity for sequence-selective DNA binding through noncovalent interactions, thereby directing the epoxide-mediated alkylation to specific DNA sequences and contributing to the specificity of DNA alkylation for biological activity. nih.govresearchgate.net

Stereochemical Effects on DNA Selectivity and Biological Response

The stereochemistry of this compound is crucial for its specific interactions with DNA and its biological activity. acs.orgacs.org The molecule contains multiple chiral centers, and the precise three-dimensional arrangement of its functional groups dictates how it binds to and reacts with the DNA double helix. acs.org

Studies evaluating the importance of the stereochemistry of azinomycin A/B epoxyamide partial structures have shown that different stereoisomers can have unique DNA alkylation sequence selectivity profiles and alkylate DNA in a manner distinct from this compound. researchgate.netnih.gov Computational docking experiments support altered binding modes for different enantiomers, suggesting that stereochemical differences can lead to variations in how the molecule interacts with the DNA duplex. nih.gov These stereochemical effects can ultimately influence the biological response, including cytotoxicity.

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational approaches have become valuable tools in the SAR studies of this compound. nih.govacs.orgacs.org These methods allow researchers to simulate the interaction of this compound and its analogues with DNA at a molecular level, providing insights into binding modes, preferred conformations, and the energetics of alkylation and cross-linking. psu.edunih.govnih.govnih.gov

Computational models based on techniques like Monte Carlo simulations and Stochastic Dynamics with Energy Minimization (SDEM) have been used to study the covalent interstrand DNA cross-linking of this compound. psu.edunih.govnih.gov These models can help to identify the putative bioactive conformation of the compounds and correlate theoretical cross-linking properties with observed antitumor activity. psu.edunih.gov

Quantum mechanics/molecular mechanics (QM/MM) studies have been employed to understand the mechanism and sequence selectivity of DNA alkylation and cross-linking by this compound. nih.gov These studies can reveal the relative reactivity of different nucleophilic sites on DNA and the preferred pathway for alkylation by the aziridine and epoxide rings. nih.gov Computational docking experiments can also support experimental findings regarding the influence of stereochemistry on DNA binding. nih.gov

Bacterial Resistance Mechanisms and Dna Repair in Producer Organisms

Identification of Self-Resistance Genes within Biosynthetic Clusters (e.g., orf1, alkZ)

The azinomycin B biosynthetic gene cluster (BGC) in Streptomyces sahachiroi spans approximately 60 kb and contains genes responsible for both the synthesis of the compound and the producer organism's self-protection. Several resistance genes are located within or adjacent to the this compound gene cluster, including alkZ (also known as orf1 or azi36), aziN (also known as orf3 or azi38), aziR, and aziE. oup.comnih.govmdpi.comnih.govoup.com

alkZ is located adjacent to the this compound gene cluster and has been found to be essential for the survival of the producer strain, S. sahachiroi ATCC33158. nih.govoup.comnih.gov Gene inactivation experiments have demonstrated its critical role in azinomycin production and resistance. oup.com

aziN is located near the orf1/alkZ gene within the BGC and contributes to drug self-protection. oup.comnih.gov

aziR, while conferring resistance, is located at least 10 kb away from the azinomycin gene cluster according to draft genome sequence analysis. rsc.org It is homologous to aminoglycoside phosphotransferases but functions as an azinomycin binding protein. rsc.orgnih.gov

aziE, encoding a transmembrane export protein, is also located within the BGC and plays a key role as an efflux pump for this compound. nih.gov

These genes collectively contribute to a multi-level resistance strategy in S. sahachiroi, encompassing drug sequestration (aziR), efflux (aziE), target protection, and DNA damage repair (alkZ, aziN). nih.govmdpi.com

Characterization of DNA Repair Enzymes Mediating Resistance

Among the identified resistance determinants, the DNA repair enzymes AlkZ and AziN are crucial for mitigating the genotoxic effects of this compound. oup.comnih.govmdpi.com

DNA Glycosylase Activity (e.g., Orf1/AlkZ)

Orf1, also known as AlkZ or Azi36, has been characterized as a novel DNA glycosylase involved in self-resistance to this compound. nih.govoup.commdpi.comoup.comnih.govpnas.org DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by cleaving the N-glycosidic bond between a damaged base and the DNA sugar-phosphate backbone, generating an apurinic/apyrimidinic (AP) site. nih.gov

Research indicates that AlkZ functions as a monofunctional glycosylase, primarily catalyzing base excision in ICL DNA in vitro. nih.gov It specifically recognizes interstrand this compound-DNA cross-links and removes the modified bases located on the two DNA strands, leading to the formation of AP sites. nih.gov This activity is distinct from bifunctional glycosylases which also possess AP lyase activity. nih.gov

Mechanism of this compound-Mediated DNA Cross-link Repair

This compound forms ICLs by alkylating purine (B94841) residues, primarily guanines, at the N7 position within 5′-GNC/GNT sequences in the major groove of DNA. nih.govwikipedia.orgoup.com Repair of these highly toxic ICLs is more complex than repairing monoadducts and involves multiple pathways. pnas.org

The DNA glycosylase AlkZ plays a central role in the repair of this compound-induced ICLs by initiating a BER-like pathway. oup.comnih.govmdpi.com AlkZ unhooks the ICL by enzymatically cleaving the N-glycosidic bond at the crosslinking site. oup.commdpi.compnas.orgbiorxiv.org This process involves the hydrolysis of the N-glycosidic bonds of the cross-linked deoxyguanosine residues, producing abasic (AP) sites. biorxiv.orgasm.orgresearchgate.net These AP sites can then be further processed by other repair enzymes in the BER pathway to complete the repair. mdpi.combiorxiv.org

AziN, another resistance protein, acts as a structure-specific endonuclease that recognizes and incises this compound-mediated ICL DNA. oup.comnih.gov In vitro assays have shown that AziN cuts both damaged strands at specific sites around the this compound-ICLs. oup.com

Protein-DNA Interactions for Protection against Damage

Orf1/AlkZ exhibits distinct DNA binding properties that contribute to this compound resistance. It demonstrates sequence non-specific binding to native DNA and structure-specific binding to this compound-adducted sites. nih.govnih.govresearchgate.net Chromatin immunoprecipitation (ChIP) assays have revealed extensive association of Orf1 with chromatin in vivo. nih.govnih.govresearchgate.net

It is proposed that AlkZ confers azinomycin resistance through multiple strategies, including target site protection and DNA damage repair. nih.govmdpi.comresearchgate.net By binding nonspecifically to intact DNA, AlkZ may protect potential target sites from this compound alkylation. nih.govmdpi.com Upon the formation of DNA ICLs, AlkZ binds to the damage sites structure-specifically and initiates the repair process. nih.govmdpi.com

Electrophoretic mobility shift assay (EMSA) experiments have been used to investigate the interaction between Orf1 and DNA. nih.govnih.govresearchgate.net

Table 1: Key Resistance Proteins in Streptomyces sahachiroi and Their Functions

Protein NameGene Name(s)Proposed Function(s)Location Relative to BGC
AlkZalkZ, orf1, azi36DNA Glycosylase, DNA Binding, ICL Repair, Target ProtectionAdjacent/Within
AziNaziN, orf3, azi38Structure-Specific Endonuclease, ICL RepairWithin
AziRaziRDrug Binding (Sequestration)Adjacent
AziEaziEEfflux PumpWithin

Genome Mining for Novel Genotoxic Natural Products Based on Resistance Mechanisms

The identification and characterization of self-resistance mechanisms in producers of genotoxic natural products like this compound have opened new avenues for discovering novel compounds with therapeutic potential. biorxiv.orgasm.orgvanderbilt.edunih.gov Resistance-guided genome mining is an approach that leverages the presence of specific resistance genes, such as those encoding DNA repair enzymes like AlkZ, to identify biosynthetic gene clusters likely to produce genotoxic compounds. biorxiv.orgasm.orgvanderbilt.edumdpi.comasm.orgasm.org

The DNA glycosylase AlkZ belongs to the HTH_42 superfamily of proteins, which are prevalent in antibiotic-producing and pathogenic bacteria. pnas.orgbiorxiv.orgasm.orgasm.org AlkZ-like (AZL) proteins constitute a distinct subfamily within the HTH_42 superfamily and are significantly enriched in BGCs. asm.orgnih.govasm.org Their sequence variability suggests that each AZL protein may have evolved to provide self-resistance to a specific secondary metabolite. asm.orgnih.gov

By searching for homologs of alkZ in bacterial genomes, researchers can identify BGCs that may encode novel genotoxic natural products. biorxiv.orgasm.orgvanderbilt.eduasm.orgasm.org This approach has led to the identification of numerous BGCs associated with known DNA-damaging agents and compounds not previously recognized as genotoxins. asm.orgvanderbilt.eduasm.org For instance, an AlkZ ortholog (HedH4) found in the BGC of the alkylating agent hedamycin (B78663) was shown to be a resistance DNA glycosylase specific for hedamycin-DNA adducts, validating the resistance-based genome mining strategy. biorxiv.orgasm.orgresearchgate.netnih.gov This framework provides a targeted method for discovering new genotoxic compounds with potential therapeutic applications. biorxiv.orgasm.orgvanderbilt.edunih.gov

Table 2: Examples of Resistance Mechanisms in Producer Organisms

Producer OrganismNatural ProductResistance Mechanism(s)Key Resistance Gene(s)/Protein(s)
Streptomyces sahachiroiThis compoundDNA Repair (ICL unhooking), Drug Binding, Efflux, Target ProtectionAlkZ (Orf1), AziN, AziR, AziE
Streptomyces sp. TP-3056YatakemycinEfflux, Chemical Modification, Damage RepairMultiple resistance genes
Streptomyces lavendulaeMitomycin CDrug Binding, EffluxMrd, Efflux pumps
Streptomyces bottropensisTrioxacarcin ADrug Efflux, DNA Damage RepairEfflux pump, Repair enzymes

Advanced Methodological Approaches in Azinomycin B Research

Transcriptional and Proteomic Profiling in Biological Systems

Transcriptional and proteomic profiling techniques have been employed to investigate the cellular responses to Azinomycin B. Studies using oligonucleotide microarrays have examined the effects of this compound across the yeast transcriptome, revealing a robust DNA damage response. nih.gov This transcriptional response supports the understanding of this compound as a covalent DNA modifying agent. nih.gov RT-PCR analysis has been used to validate the observed gene changes. nih.gov Flow cytometry of this compound-treated yeast cells has also demonstrated a phenotypic S phase shift consistent with transcriptional effects. nih.gov While the search results mention proteomic studies in the context of other proteins tamu.edu, specific details on proteomic profiling directly related to this compound's effects were not extensively provided.

High-Throughput Screening and Array-Based Technologies

High-throughput screening (HTS) and array-based technologies, such as oligonucleotide microarrays, have been utilized in this compound research. Oligonucleotide microarrays have been instrumental in examining the effects of this compound on the transcriptome of biological systems like yeast, demonstrating a significant DNA damage response. nih.gov The search results highlight the use of oligonucleotide microarrays to demonstrate DNA damage as a consequence of covalent bonding with this compound. bbk.ac.uk While the term "high-throughput screening" is mentioned in the context of identifying potential genotoxins using resistance-based genome mining with the this compound resistance DNA glycosylase AlkZ asm.org, detailed examples of HTS specifically for screening this compound or its analogs were not prominently featured in the provided snippets.

Spectroscopic Techniques for Structural Characterization and Interaction Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural characterization of this compound and the study of its interactions. Liquid chromatography–mass spectrometry (LC-MS) analysis has been used to confirm the identity and molecular formula of this compound, showing characteristic ions such as [M+H]+ and [M+Na]+. oup.com HPLC-MS and HPLC-MS/MSn analyses have also been employed for the analysis and confirmation of this compound during isolation and biosynthetic studies. researchgate.net NMR spectroscopy, including 1H and 13C{1H} NMR, is used for structural elucidation and to track isotopic incorporation in biosynthetic studies. nsf.govnih.gov For instance, 13C{1H} NMR has revealed the incorporation of 18O-labeled molecular oxygen at specific carbon positions in this compound during biosynthesis. nsf.govacs.org Mass spectrometry techniques like APCI and ESI have further confirmed the incorporation of heavy isotopes. nsf.govacs.org These spectroscopic methods are also applied in DNA binding studies of this compound chromophore analogues to characterize synthesized compounds. morressier.com

Microscopic and Imaging Techniques for Cellular Localization and Effects (e.g., Fluorescence Imaging, Zeiss Microscopy)

Microscopic and imaging techniques provide insights into the cellular localization and effects of this compound. Fluorescence imaging has been used to reveal the localization of this compound in the nuclear region of yeast cells. nih.govresearchgate.net This observation supports the understanding of its mechanism of action involving DNA interaction within the nucleus. The search results mention fluorescence imaging in the context of studying biological activity against yeast cells and demonstrating DNA damage. bbk.ac.uk While "Zeiss Microscopy" was included in the initial query based on the prompt, the provided search results did not specifically mention the use of Zeiss microscopy; however, fluorescence imaging in general is highlighted as a relevant technique. Confocal microscopy is also listed as a research strategy in studies related to the biosynthesis and application of azinomycin. tamu.edu

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics simulations play a significant role in understanding the interaction of this compound with DNA. Molecular modeling studies, including Monte Carlo simulations and Stochastic Dynamics with Energy Minimization (SDEM), have been conducted to investigate the DNA cross-linking by this compound and its analogues. psu.edunih.govpsu.edunih.govacs.orgunicz.itacs.org These studies aim to model the covalent interstrand DNA cross-linking and analyze the low energy conformations of the cross-linked agent. nih.govacs.org Computational approaches have been used to evaluate the theoretical cross-linking properties and correlate them with antitumor activity. psu.edunih.govresearchgate.net Monte Carlo simulations have also been applied to study the sequence selectivity of DNA cross-linking by this compound, examining interactions with different DNA sequences and modeling both native B-form DNA and DNA containing a preformed intercalation site. psu.edunih.govacs.orgacs.org These simulations have helped confirm the probable mechanism involving initial aziridine (B145994) and subsequent epoxide alkylation. psu.eduacs.org

Genetic Manipulation and Recombinant DNA Technologies in Microorganisms

Genetic manipulation and recombinant DNA technologies are essential for studying the biosynthesis of this compound in producer microorganisms, primarily Streptomyces sahachiroi. Efficient DNA transfer systems, such as intergeneric conjugation and protoplast transformation, have been developed and optimized for S. sahachiroi to facilitate genetic analysis of the this compound biosynthetic pathway. oup.comcabidigitallibrary.org These techniques enable the introduction of foreign DNA, gene deletions, and complementation experiments. oup.comcabidigitallibrary.org For example, in-frame deletion and complementation experiments have demonstrated the essential role of specific genes, such as aziU3, in this compound biosynthesis. oup.comcabidigitallibrary.org Changing native promoters and inserting additional gene copies have also been used to create mutant strains with altered this compound production. oup.comcabidigitallibrary.org Cloning and overexpression of biosynthetic genes are also key techniques in characterizing the enzymes involved in the pathway. tamu.edu Resistance-based genome mining, which utilizes the this compound resistance DNA glycosylase AlkZ, is a recombinant DNA technology approach used to identify novel genotoxin biosynthetic gene clusters in bacteria. asm.org

Isotopic Labeling and Mechanistic Pathway Tracing

Isotopic labeling experiments have played a pivotal role in deciphering the biosynthetic pathway of this compound. By feeding isotopically labeled precursors to the producing organism, Streptomyces sahachiroi, researchers can trace the incorporation of specific atoms into the final this compound molecule, thereby mapping the sequence of enzymatic transformations.

Early feeding experiments using isotopically labeled substrates revealed that key components of this compound, such as the epoxy moiety, the azabicyclic fragment, and the terminal part, are derived from precursors including acetyl-CoA, valine, glutamic acid, and threonine. mdpi.com Specifically, feeding experiments with isotopically labeled valine showed that 3-methyl-2-oxobutenoate is incorporated into the azinomycin epoxide as a penultimate precursor. mdpi.com The formation of this precursor involves oxidation, transamination, and dehydration steps starting from L-valine. mdpi.com

Further detailed studies utilizing 18O-labeled molecular oxygen have provided insights into the oxidative transformations occurring during azinomycin biosynthesis. nsf.gov These studies demonstrated the incorporation of 18O2 at specific carbons within the azinomycin structure, including C-3′, C-19/C-21, C-12, and C-13/C-14. nsf.gov The presence of 18O-labeling within the azabicyclic system has been particularly valuable in addressing the complex formation and functionalization of this ring system. nsf.gov The proposed route for azabicycle biosynthesis, supported by 18O-labeling studies, suggests that it initiates from glutamic acid. nsf.gov An initial "protection" step, either through acetylation or an amino group carrier protein, is proposed to prevent the cyclization of glutamic acid. nsf.gov Subsequent steps involve the formation of an acyl phosphate (B84403) and an N-acetyl glutamic acid semialdehyde, followed by a proposed transketolase-mediated two-carbon extension. nsf.gov Transamination, dehydration, and oxidation steps lead to the formation of a diol which ultimately contributes the two ring oxygens of the azabicyclic system, as evidenced by 18O-isotopic labeling. nsf.gov

Isotope-tracer experiments have also indicated that a glutamate (B1630785) derivative or ornithine serves as the precursor for the aziridine moiety in azinomycin. nih.gov This contrasts with the biosynthesis of other compounds like mitomycin, where glucosamine (B1671600) is the aziridine precursor. nih.gov While isotopic labeling has identified the origins of various fragments, the precise enzymatic mechanisms for certain transformations, such as the exact timing of epoxy amide formation and the details of aziridine formation, continue to be areas of active research. mdpi.comnih.gov

The application of isotopic labeling, often coupled with techniques like NMR and mass spectrometry for detecting the incorporated isotopes, has been indispensable in mapping the complex enzymatic cascade involved in this compound production. core.ac.uk

Here is a summary of precursor origins revealed by isotopic labeling:

Structural FragmentPrecursors Identified by Isotopic Labeling
Epoxy moietyValine (via 3-methyl-2-oxobutenoate)
Azabicyclic fragmentGlutamic acid
Terminal partThreonine
Aziridine moietyGlutamate derivative or Ornithine
Oxygen atoms (specific)Molecular oxygen (18O2 incorporation)

In Vivo Studies of Molecular Effects (e.g., DNA damage in yeast models)

In addition to understanding its biosynthesis, in vivo studies have been critical for investigating the molecular effects of this compound, particularly its interaction with DNA. Yeast models, such as Saccharomyces cerevisiae, have proven valuable for studying the biological impact of this compound in a living system. nih.govresearchgate.nettdl.org

Studies on the mechanism of action of this compound in vitro suggested that its lethal effects are primarily mediated by the formation of interstrand crosslinks (ISCs) within the major groove of DNA. nih.gov In vivo experiments using yeast models have provided strong support for this proposed mechanism. nih.govresearchgate.net

Fluorescence imaging of azinomycin-treated yeast cells has shown that the compound localizes in the nuclear region, consistent with its target being DNA. nih.gov Furthermore, experiments utilizing oligonucleotide microarrays to examine the effects of this compound across the yeast transcriptome revealed a robust DNA damage response. nih.gov This transcriptional response strongly supports the notion that this compound acts as a covalent DNA modifying agent in vivo. nih.gov

RT-PCR analysis has been used to validate the gene changes observed in microarray experiments, confirming the activation of specific genes involved in DNA damage response pathways in yeast upon azinomycin exposure. nih.gov Flow cytometry studies of azinomycin-treated yeast cells have also demonstrated a phenotypic S phase shift. nih.gov This observation is consistent with the transcriptional effects and the induction of DNA damage, as cells often arrest or slow down in the S phase to repair damaged DNA before replication. nih.gov

The in vivo studies in yeast have thus corroborated the findings from in vitro experiments, demonstrating that this compound induces DNA damage, specifically interstrand crosslinks, within a cellular context. nih.govresearchgate.net This DNA alkylation and crosslinking are considered biologically relevant to its potent antitumor activity observed in other systems. researchgate.net

The following table summarizes key findings from in vivo studies of this compound in yeast models:

Method UsedKey Observation(s)Implication(s)Citation(s)
Fluorescence imagingLocalization of this compound in the nuclear region.Supports DNA as the primary target. nih.gov
Oligonucleotide microarraysRobust DNA damage response across transcriptome.Confirms this compound as a DNA modifying agent. nih.gov
RT-PCR analysisValidation of gene changes related to DNA repair.Supports activation of DNA damage response pathways. nih.gov
Flow cytometryPhenotypic S phase shift.Consistent with DNA damage and cell cycle arrest. nih.gov

These in vivo studies in yeast provide valuable insights into the cellular and molecular consequences of this compound exposure, reinforcing its mechanism as a DNA-damaging agent.

Q & A

Q. What is the molecular mechanism by which Azinomycin B induces DNA damage, and how does this inform experimental design for studying its cytotoxicity?

this compound alkylates DNA via its aziridine and epoxide moieties, forming interstrand crosslinks (ICLs) at 5′-GNC/GNT sequences in the major groove. This crosslinking blocks DNA replication and transcription, leading to cell death . To study cytotoxicity, researchers often use gel electrophoresis under denaturing conditions (e.g., 0.05 M NaOH) to detect ICL formation. EMSA (Electrophoretic Mobility Shift Assay) and DNA footprinting are employed to identify sequence specificity, while cytotoxicity assays (e.g., disc diffusion tests) quantify resistance in producer strains versus sensitive hosts .

Q. How is the this compound biosynthetic gene cluster organized, and what methodologies are used to validate its boundaries?

The gene cluster spans ~60 kb and includes polyketide synthases (e.g., aziB), nonribosomal peptide synthetases, and resistance genes (e.g., alkZ, orf1). Researchers use cosmid library screening with iterative type I PKS probes to clone the cluster. Gene knockout via homologous recombination (e.g., disrupting ORF36) and heterologous expression in Streptomyces albus confirm cluster boundaries. For example, expressing aziB alone yields 5-methyl naphthoate, while co-expression with aziB1/2 produces 3-methoxy-5-methyl naphthoate, validating post-PKS modifications .

Q. What role does the Base Excision Repair (BER) pathway play in bacterial self-resistance to this compound?

The alkZ-encoded DNA glycosylase AlkZ excises this compound-induced ICLs by hydrolyzing glycosidic bonds, generating apurinic/apyrimidinic (AP) sites. This activates BER, where endonucleases (e.g., APE1) cleave the backbone, and DNA polymerase fills gaps. AlkZ’s β-hairpin and Gln37/39 residues interact with the DNA minor groove to catalyze repair. Researchers validate this via alkZ knockout (lethal to the producer) and heterologous expression in sensitive strains (e.g., S. lividans), which confers resistance .

Advanced Research Questions

Q. How do contradictory findings about this compound’s repair pathways (e.g., BER vs. NER) impact hypotheses about its resistance mechanisms?

While nucleotide excision repair (NER) typically resolves ICLs in bacteria, AlkZ-mediated BER challenges this paradigm. Contradictions arise from alkZ’s presence in the biosynthetic cluster and its non-homology to known NER proteins. To reconcile this, researchers use in vitro reconstitution assays with purified AlkZ and NER proteins (e.g., UvrABC). Dual-repair models propose BER handles low-dose damage, while NER addresses high-dose or persistent lesions. Discrepancies in repair efficiency are quantified via survival assays in E. coli mutants lacking key NER/BER genes .

Q. What experimental approaches elucidate the bifunctionality of Orf1 in this compound resistance?

Orf1 exhibits dual roles: (1) sequence-agnostic DNA binding to shield GC-rich regions and (2) glycosylase activity to excise crosslinked bases. Chromatin immunoprecipitation (ChIP) confirms Orf1’s genome-wide DNA association in vivo, while EMSA with azinomycin-adducted oligonucleotides reveals structure-specific binding. In vitro repair assays (e.g., incubating Orf1 with crosslinked DNA) measure AP site formation via MALDI-TOF. Gene deletion in S. sahachiroi and complementation in sensitive strains (e.g., S. lividans) validate its essentiality .

Q. How can researchers resolve ambiguities in this compound gene cluster regulation, such as the role of aziU3?

AziU3 is essential for biosynthesis but lacks homology to characterized regulators. Frame-shift deletions and promoter-swap mutants (e.g., replacing the native promoter with ermE) are used to study its role. RT-qPCR tracks aziU3 expression during fermentation, revealing peak transcription at 36 hours. Overexpression strains show 2–3× increased this compound titers, suggesting aziU3 enhances precursor flux. CRISPR-interference (CRISPRi) further dissects its interaction with other cluster genes .

Methodological Considerations

Q. Table 1: Key Genes and Their Roles in this compound Biosynthesis/Resistance

GeneFunctionMechanismValidation Methods
alkZDNA glycosylaseBER activation, ICL excisionKnockout lethality, heterologous expression
orf1Bifunctional repair proteinDNA binding + glycosylaseChIP, EMSA, in vitro repair
aziU3Biosynthesis regulatorCluster expression modulationPromoter swaps, RT-qPCR

Q. Data Contradiction Analysis Example

  • Observation : AlkN (Glyoxalase_2 family) cleaves DNA near ICLs but lacks homology to nucleases.
  • Resolution : In vitro assays with purified AlkN and azinomycin-adducted DNA confirm nuclease activity via gel-based cleavage assays. Structural modeling identifies a catalytic Mg²⁺-binding site, validated by site-directed mutagenesis (e.g., D120A abolishes activity) .

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